molecular formula C16H19N3O3S B7132854 N-[1-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidin-3-yl]acetamide

N-[1-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidin-3-yl]acetamide

Cat. No.: B7132854
M. Wt: 333.4 g/mol
InChI Key: SGCLFUDLLURBOT-UHFFFAOYSA-N
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Description

N-[1-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

N-[1-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11(20)17-12-5-4-8-18(9-12)15(21)10-19-13-6-2-3-7-14(13)23-16(19)22/h2-3,6-7,12H,4-5,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCLFUDLLURBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidin-3-yl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound, such as acetic anhydride, under acidic conditions.

    Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine to form the 2-(2-oxo-1,3-benzothiazol-3-yl)acetyl intermediate.

    Piperidine Derivatization: The intermediate is reacted with 3-piperidone under basic conditions to introduce the piperidine moiety.

    Final Acetylation: The final step involves acetylation of the piperidine nitrogen using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidin-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[1-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid
  • N-(2-(2-oxo-1,3-benzothiazol-3-yl)acetyl)glycine
  • 2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

Uniqueness

N-[1-[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidin-3-yl]acetamide is unique due to the presence of both the benzothiazole and piperidine moieties, which confer distinct biological activities. The combination of these two functional groups allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.

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